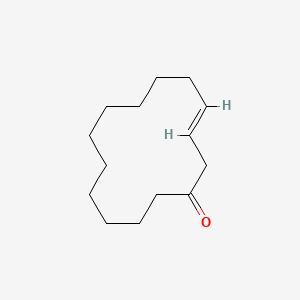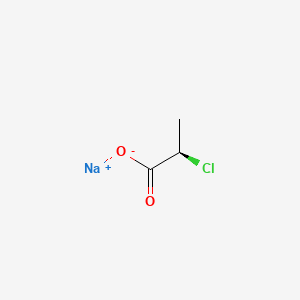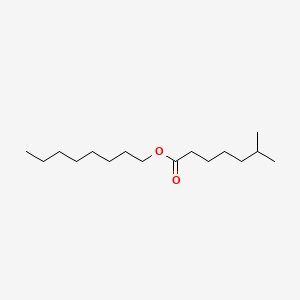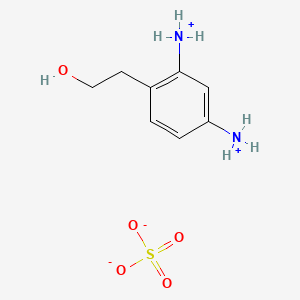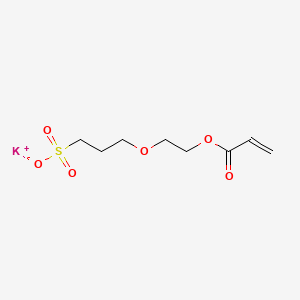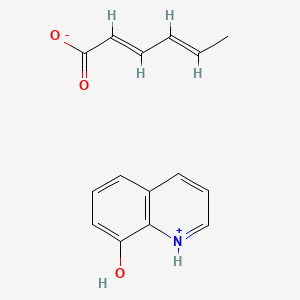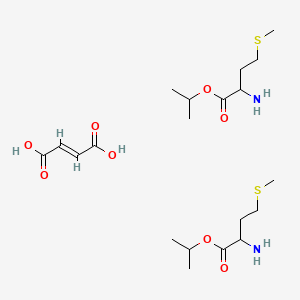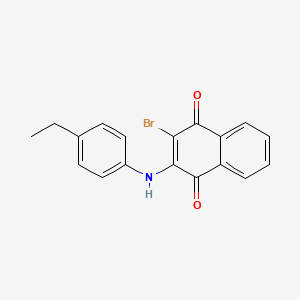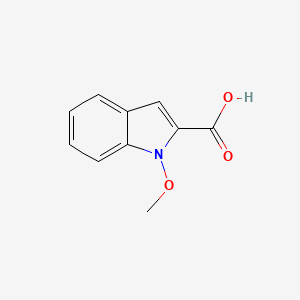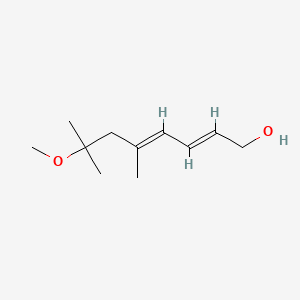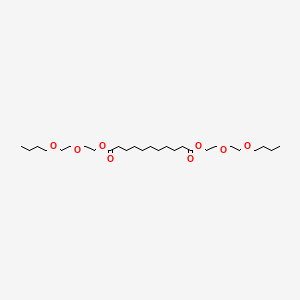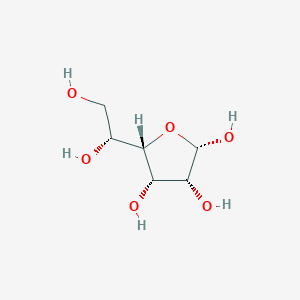
1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one is an organic compound characterized by the presence of a tert-butyl group, a methyl group, and a butenone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors
Reaction Conditions: The reactions are usually carried out under controlled conditions, often requiring the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the butenone moiety to an alcohol or alkane using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, the compound may be used to study the effects of specific functional groups on biological activity.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific application and context. For example, in medicinal chemistry, the compound may modulate signaling pathways involved in disease processes.
Comparison with Similar Compounds
1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(tert-Butyl)-2-methylphenyl derivatives and other butenone-containing compounds.
Uniqueness: The presence of the tert-butyl group and the specific arrangement of functional groups confer unique reactivity and properties to the compound, making it distinct from other similar molecules.
Properties
CAS No. |
93942-47-3 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(E)-1-(5-tert-butyl-2-methylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C15H20O/c1-6-7-14(16)13-10-12(15(3,4)5)9-8-11(13)2/h6-10H,1-5H3/b7-6+ |
InChI Key |
VJEAIPXARJXWIU-VOTSOKGWSA-N |
Isomeric SMILES |
C/C=C/C(=O)C1=C(C=CC(=C1)C(C)(C)C)C |
Canonical SMILES |
CC=CC(=O)C1=C(C=CC(=C1)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


